![molecular formula C15H11F3O2 B6336803 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde CAS No. 873194-12-8](/img/structure/B6336803.png)
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a molecular formula of C8H5F3O .
Synthesis Analysis
While specific synthesis methods for 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde were not found, a method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)benzaldehyde is C8H5F3O . The InChI Key is ZDVRPKUWYQVVDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzaldehyde is a clear colorless to light yellow liquid . It has a refractive index of 1.4650 to 1.4670 (20°C, 589 nm) .Scientific Research Applications
Synthesis and Organic Chemistry
- Regio-Selective Formylation: Benzaldehydes, including variants like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, are important in synthetic organic chemistry for the synthesis of natural products and pharmaceutical drugs. A study by Boga, Alhassan, and Hesk (2014) describes a methodology for the synthesis of functionalized benzaldehydes.
- Benzyl Ethers Production: Poon and Dudley (2006) describe a method using a stable, neutral organic salt for converting alcohols into benzyl ethers, highlighting the role of benzyloxy compounds like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde in this process (Poon & Dudley, 2006).
Catalysis and Material Science
- Microporous Polyaminals Synthesis: Li, Zhang, and Wang (2016) explored the use of benzaldehydes, including 4-trifluoromethylbenzaldehyde, for creating microporous polyaminal networks with high CO2 adsorption capabilities (Li, Zhang, & Wang, 2016).
- NiFe2O4 Nanoparticles in Oxidation Reactions: Iraqui, Kashyap, and Rashid (2020) studied the use of NiFe2O4 nanoparticles as a catalyst in the selective oxidation of benzyl alcohol to benzaldehyde, which is relevant for compounds like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde (Iraqui, Kashyap, & Rashid, 2020).
Medicinal Chemistry and Drug Design
- Suzuki-Miyaura Coupling Reaction: A study by Bölcskei, Andrea, and Keglevich (2022) highlighted the use of benzyloxy-benzaldehydes in the synthesis of heteroaryl-substituted compounds, which can be crucial in drug design (Bölcskei, Andrea, & Keglevich, 2022).
Environmental Applications
- Photocatalytic Conversion of Alcohols: Lima et al. (2017) investigated the selective photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride, relevant to derivatives like 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde (Lima et al., 2017).
Safety and Hazards
Future Directions
Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that the study and application of trifluoromethyl compounds, including 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde, could have significant future directions in the field of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAVEBWNHDPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde |
Synthesis routes and methods
Procedure details
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